2-phenyl-N-(2-{[4-(2-phenylethyl)piperazin-1-yl]sulfonyl}ethyl)acetamide hydrochloride
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Overview
Description
2-phenyl-N-(2-{[4-(2-phenylethyl)piperazin-1-yl]sulfonyl}ethyl)acetamide hydrochloride is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a phenyl group, a piperazine ring, and a sulfonyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(2-{[4-(2-phenylethyl)piperazin-1-yl]sulfonyl}ethyl)acetamide hydrochloride typically involves multiple steps. One common method starts with the reaction of 2-phenylethylamine with a sulfonyl chloride derivative to form the sulfonamide intermediate. This intermediate is then reacted with a piperazine derivative under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as lutidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(2-{[4-(2-phenylethyl)piperazin-1-yl]sulfonyl}ethyl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-phenyl-N-(2-{[4-(2-phenylethyl)piperazin-1-yl]sulfonyl}ethyl)acetamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-phenyl-N-(2-{[4-(2-phenylethyl)piperazin-1-yl]sulfonyl}ethyl)acetamide hydrochloride involves its interaction with specific molecular targets. The piperazine ring and sulfonyl group are believed to play crucial roles in binding to receptors or enzymes, thereby modulating their activity. This compound may affect various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenoxy acetamide derivatives: These compounds share a similar acetamide backbone but differ in their substituents.
Indole derivatives: These compounds contain an indole ring, which imparts different biological activities.
Quinoline derivatives: These compounds have a quinoline ring and are known for their diverse pharmacological properties.
Uniqueness
2-phenyl-N-(2-{[4-(2-phenylethyl)piperazin-1-yl]sulfonyl}ethyl)acetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-phenyl-N-[2-[4-(2-phenylethyl)piperazin-1-yl]sulfonylethyl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S.ClH/c26-22(19-21-9-5-2-6-10-21)23-12-18-29(27,28)25-16-14-24(15-17-25)13-11-20-7-3-1-4-8-20;/h1-10H,11-19H2,(H,23,26);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLIFXOESABFDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)S(=O)(=O)CCNC(=O)CC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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